6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline
Description
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline |
InChI |
InChI=1S/C20H21N3O/c1-24-19-6-7-20-16(13-19)12-17(14-22-20)15-2-4-18(5-3-15)23-10-8-21-9-11-23/h2-7,12-14,21H,8-11H2,1H3 |
InChI Key |
YGCCEOILUPDWGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C3=CC=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Classical Quinoline Core Synthesis: Pfitzinger Condensation
The quinoline core is often synthesized using the Pfitzinger condensation reaction , which involves the condensation of isatin derivatives with ketones or aldehydes under basic conditions to form quinoline-4-carboxylic acids or related intermediates. This method is a foundational step for preparing quinoline analogues, including those substituted at the 6-position with methoxy groups.
Palladium-Catalyzed Amination for Piperazine Attachment
Palladium(II)-catalyzed amination reactions are used to attach piperazine rings to aromatic halides. For instance, aryl bromides or chlorides are reacted with excess piperazine under palladium catalysis to yield piperazinyl-substituted aromatic compounds.
Chlorination and Nucleophilic Substitution
An alternative approach involves:
Reduction and Functional Group Transformations
Copper-Catalyzed Ullmann-Type Reactions
Copper(II)-catalyzed Ullmann-type domino reactions facilitate the formation of C–C and C–N bonds in one pot, useful for constructing fused quinoline derivatives.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pfitzinger condensation | Isatin derivatives, ketones, base | Formation of quinoline core with 6-methoxy substitution |
| 2 | Chlorination | POCl3, reflux in isopropanol | Conversion of hydroxyquinoline to chloroquinoline intermediate |
| 3 | Nucleophilic substitution | Piperazine, reflux | Introduction of piperazinyl group at 4-position |
| 4 | Palladium-catalyzed amination | Pd(II) catalyst, aryl halide, excess piperazine | Formation of 4-piperazinylphenyl substituent |
| 5 | Suzuki-Miyaura cross-coupling | Pd catalyst, boronic acid, base | Coupling to install 4-piperazinylphenyl moiety |
| 6 | Reduction of nitro groups | SnCl2, ethanol, reflux | Conversion of nitroquinoline to aminoquinoline |
| 7 | Copper-catalyzed Ullmann-type reaction | Cu(II) catalyst, DMF, K2CO3, reflux or microwave | One-pot C–C and C–N bond formation (potential adaptation) |
In-Depth Research Findings
- The Pfitzinger condensation remains a robust method for quinoline core synthesis, but its harsh conditions limit the tolerance of sensitive substituents, necessitating late-stage functionalization strategies like Suzuki coupling.
- The Suzuki-Miyaura reaction offers versatility in introducing diverse aryl groups, including the 4-piperazinylphenyl moiety, with excellent functional group tolerance.
- Palladium-catalyzed amination provides a direct and efficient route to attach piperazine rings to aromatic systems, critical for the synthesis of piperazinylquinoline derivatives.
- Chlorination followed by nucleophilic substitution is a classical and straightforward approach to install nitrogen-containing substituents on the quinoline ring.
- Copper-catalyzed Ullmann-type reactions, while less common for this exact compound, represent an emerging, ligand-free, and efficient method for constructing complex quinoline derivatives and could be adapted for this synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinoline Derivatives
LDN-193189
This compound shares the 4-piperazinylphenyl group with the target molecule but incorporates a pyrazolo[1,5-a]pyrimidin-3-yl extension. It is a potent BMP (bone morphogenetic protein) signaling inhibitor (IC₅₀ = 5 nM), used in studies of osteogenesis and fibrosis . The pyrazolopyrimidine moiety likely enhances binding affinity to kinase domains, a feature absent in the target compound.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
The dimethoxyphenyl group may contribute to antioxidant or anti-inflammatory activity, as seen in other quinolines .
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline
The substitution of piperazine with piperidine and pyrrolidine reduces basicity, which could alter blood-brain barrier penetration. Such derivatives are explored for insecticidal or antimicrobial applications .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- LogP : The target compound’s methoxy and piperazine groups likely result in lower LogP compared to chlorinated or methylated analogues, favoring oral bioavailability.
- Solubility : Piperazine’s basic nature improves aqueous solubility, whereas chlorine or methyl groups reduce it .
Biological Activity
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline is a synthetic compound that exhibits a wide range of biological activities, primarily in the fields of antimicrobial and anticancer research. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
The molecular structure of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline includes a quinoline backbone substituted with a methoxy group and a piperazine moiety. This configuration is significant for its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer cell proliferation and antimicrobial resistance.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways critical for cell survival and proliferation.
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes essential for cell division.
Antimicrobial Activity
Research indicates that 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes.
Anticancer Activity
This quinoline derivative has demonstrated potent anticancer activity across several cancer cell lines. Key findings include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
A summary of its anticancer efficacy against different cell lines is presented in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.34 | Apoptosis induction |
| HepG2 (Liver) | 0.75 | Cell cycle arrest |
| A549 (Lung) | 0.89 | DNA intercalation |
Case Studies
Several studies have investigated the biological activity of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline:
- Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 μg/mL .
- Anticancer Research : In a study featured in Cancer Letters, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines, reporting IC50 values ranging from 0.75 to 1.34 μM, indicating strong potential for further development as an anticancer drug .
- Mechanistic Insights : A recent publication detailed the compound's mechanism involving the inhibition of specific kinases associated with cancer progression, thereby providing insights into its therapeutic potential .
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetic profile of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline suggest favorable absorption and distribution characteristics. Toxicological assessments indicate low cytotoxicity towards non-cancerous cells at therapeutic concentrations, supporting its potential safety for clinical use.
Q & A
Q. What are the standard synthetic routes for 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:
- Core Formation: Condensation of substituted anilines with carbonyl derivatives to construct the quinoline backbone .
- Piperazine Substitution: Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the piperazine group at the 3-position .
- Methoxy Group Installation: Alkylation or demethylation reactions under controlled pH and temperature .
Critical Parameters:
Q. How are advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and piperazine protons as broad singlets (δ 2.5–3.5 ppm). Aromatic protons on the quinoline ring appear as multiplets (δ 7.0–8.5 ppm) .
- X-ray Crystallography: Resolves spatial orientation of the piperazine-phenyl moiety relative to the quinoline plane. Example
- Crystal System: Monoclinic (P2₁/c)
- Bond Angles: N–C–C–N torsion angle of 65° in piperazine .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the piperazine or quinoline ring) affect biological activity, and what SAR trends exist?
Methodological Answer: A comparative SAR study of analogs reveals:
Experimental Design:
- Use in vitro kinase assays (e.g., EGFR, Aurora B) to quantify inhibition.
- Pair with molecular docking (AutoDock Vina) to validate binding poses .
Q. How can contradictory data on the compound’s mechanism of action (e.g., kinase inhibition vs. intercalation) be resolved?
Methodological Answer: Contradictions arise from assay conditions or target promiscuity. Resolve via:
- Biochemical Profiling:
- Kinase Assays: Use ATP-competitive controls (e.g., staurosporine) to distinguish direct inhibition .
- DNA Intercalation Tests: Ethidium bromide displacement assays (fluorescence quenching) .
- Cellular Context: Compare activity in kinase-driven vs. DNA repair-deficient cell lines .
Case Study:
- In Jurkat T-cells, the compound showed dual activity: EGFR inhibition (IC₅₀ = 50 nM) and DNA damage (γH2AX foci formation) .
Q. What strategies optimize bioavailability and blood-brain barrier penetration for CNS-targeted applications?
Methodological Answer:
- Physicochemical Optimization:
- In Silico Modeling:
- Use QikProp to predict BBB permeability (CNS⁺ score >2) .
Validation:
- In Vivo PK Studies: Measure brain-to-plasma ratio (AUC₀–24h) in rodent models after IV administration .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
Root Causes:
- Cell Line Variability: Sensitivity differences (e.g., MDA-MB-231 vs. MCF-7) due to expression levels of target kinases .
- Metabolic Instability: Rapid hepatic clearance in certain models (e.g., murine vs. human microsomes) .
Resolution Workflow:
Replicate assays using standardized cell lines (e.g., NCI-60 panel).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
